molecular formula C9H10ClNO3 B13393199 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

Cat. No.: B13393199
M. Wt: 215.63 g/mol
InChI Key: QGFVUADZXXJSDI-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, also known as 2-Chloro-L-tyrosine, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxyl group. It is a white to off-white solid with a molecular formula of C9H10ClNO3 and a molecular weight of 215.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid typically involves the chlorination of L-tyrosine. One common method includes the reaction of L-tyrosine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the chloro-substituted product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), reducing oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid is unique due to its specific chloro and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFVUADZXXJSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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